6-(Phenylthio)-2-hexanone
Overview
Description
6-(Phenylthio)-2-hexanone is a useful research compound. Its molecular formula is C12H16OS and its molecular weight is 208.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sensor Development : A study by Villa et al. (2019) demonstrates the use of hexakis(phenylthio)benzene compounds, which include similar structural characteristics to 6-(Phenylthio)-2-hexanone, in creating phosphorescent sensors for Pb2+ ions in water. These compounds combine aggregation-induced phosphorescence, water-solubility, and metal-binding properties (Villa et al., 2019).
Material Science : The crystal structure of α-hexathienyl (α–6T), which shares some chemical similarities with 6-(Phenylthio)-2-hexanone, indicates its potential application in thin film transistor devices. This structure is essential for understanding its electrical properties and potential applications in electronics (Siegrist et al., 1995).
Photochemistry : Srinivasan (1960) researched the photochemistry of 5-hexen-2-one, which is structurally related to 6-(Phenylthio)-2-hexanone. This study provides insights into the stability and reaction products of these compounds when exposed to light, which can be relevant for applications in photochemical synthesis (Srinivasan, 1960).
Crystallography : The crystal structure of hexa(phenylthio)-1,5-butadiene, a compound with structural elements common to 6-(Phenylthio)-2-hexanone, was analyzed by Mathiesen et al. (1999). Understanding these structures aids in the development of new materials and chemical synthesis pathways (Mathiesen et al., 1999).
Chemical Reactions and Catalysis : Kunkes et al. (2009) explored the reactions of 2-hexanone over certain catalysts, which can be relevant for understanding the reactivity and potential catalytic applications of structurally similar compounds like 6-(Phenylthio)-2-hexanone (Kunkes et al., 2009).
properties
IUPAC Name |
6-phenylsulfanylhexan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-11(13)7-5-6-10-14-12-8-3-2-4-9-12/h2-4,8-9H,5-7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSNHEYYGXJWQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCSC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Phenylthio)-2-hexanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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